molecular formula C14H8ClNO5 B105744 2-(4-Chloro-3-nitrobenzoyl)benzoic acid CAS No. 85-54-1

2-(4-Chloro-3-nitrobenzoyl)benzoic acid

Cat. No. B105744
CAS RN: 85-54-1
M. Wt: 305.67 g/mol
InChI Key: RITAQDHCJBLSSL-UHFFFAOYSA-N
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Description

The compound "2-(4-Chloro-3-nitrobenzoyl)benzoic acid" is not directly discussed in the provided papers. However, several papers discuss closely related compounds, which can provide insights into the chemical behavior and properties that might be expected for the compound . For instance, papers discuss the properties and reactivity of various chloro-nitrobenzoic acid derivatives, which are structurally similar to the target compound .

Synthesis Analysis

The synthesis of related compounds often involves the use of multireactive building blocks, such as 4-Chloro-2-fluoro-5-nitrobenzoic acid, which can be used to prepare various nitrogenous heterocycles . The synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole, which shares some structural features with the target compound, involves the reaction of 1,2-phenylenediamine and the use of glycolic acid for cyclization . These methods could potentially be adapted for the synthesis of "2-(4-Chloro-3-nitrobenzoyl)benzoic acid" by considering the reactivity of the nitro and chloro substituents on the benzene ring.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic and X-ray diffraction techniques . For example, the crystal structures of molecular salts of 2-Chloro-4-nitrobenzoic acid were determined by single-crystal X-ray diffraction, revealing the importance of halogen bonds in these structures . Similar techniques could be employed to analyze the molecular structure of "2-(4-Chloro-3-nitrobenzoyl)benzoic acid" to understand its conformation and potential for forming supramolecular structures.

Chemical Reactions Analysis

The reactivity of chloro-nitrobenzoic acid derivatives is influenced by the presence of electron-withdrawing groups, which can affect nucleophilic substitution reactions . The nitration of related compounds, such as 2-(3-chloro-4-methyl-benzoyl)benzoic acid, results in the formation of various nitro-substituted products . These findings suggest that "2-(4-Chloro-3-nitrobenzoyl)benzoic acid" may also undergo similar reactions, with the nitro group potentially directing further electrophilic substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro-nitrobenzoic acid derivatives are often characterized by their ability to form hydrogen bonds and halogen bonds, which can lead to the formation of supramolecular structures . The presence of these interactions can influence the compound's solubility, melting point, and other physicochemical properties. The electronic structure and molecular electrostatic potential of these compounds have been studied using DFT calculations, providing insights into their reactivity and intermolecular interactions .

Scientific Research Applications

Application in Nitration Studies and Dye Synthesis

Research on analogs of 2-(4-Chloro-3-nitrobenzoyl)benzoic acid, such as 2-(3-chloro-4-methylbenzoyl)benzoic acid, shows their use in nitration studies and potential applications in dye synthesis. Nitration of these compounds results in various derivatives, indicating their versatility in organic synthesis and potential application in developing new dyes (Arient, Šlosar, Štěrba, & Obruba, 1967).

Role in Molecular Salts/Cocrystals

Studies on molecular salts and cocrystals of related compounds, like 2-Chloro-4-nitrobenzoic acid, suggest their significance in crystal engineering. These compounds can form various molecular salts with pyridyl and benzoic acid derivatives, offering insights into the formation of supramolecular synthons and the role of halogen bonds in crystal structures. This could be relevant for 2-(4-Chloro-3-nitrobenzoyl)benzoic acid in similar contexts (Oruganti, Nechipadappu, Khade, & Trivedi, 2017).

Use in Doping Polyaniline

Benzoic acid and its derivatives, including 4-nitrobenzoic acid, have been used as dopants for polyaniline. This research indicates the potential of 2-(4-Chloro-3-nitrobenzoyl)benzoic acid in similar applications, enhancing the properties of conductive polymers (Amarnath & Palaniappan, 2005).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(4-chloro-3-nitrobenzoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO5/c15-11-6-5-8(7-12(11)16(20)21)13(17)9-3-1-2-4-10(9)14(18)19/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITAQDHCJBLSSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1058925
Record name Benzoic acid, 2-(4-chloro-3-nitrobenzoyl)-
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Molecular Weight

305.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-3-nitrobenzoyl)benzoic acid

CAS RN

85-54-1
Record name 2-(4-Chloro-3-nitrobenzoyl)benzoic acid
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Record name 2-(4-Chloro-3-nitrobenzoyl)benzoic acid
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Record name 85-54-1
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Record name Benzoic acid, 2-(4-chloro-3-nitrobenzoyl)-
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Record name Benzoic acid, 2-(4-chloro-3-nitrobenzoyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-chloro-3-nitrobenzoyl)benzoic acid
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Record name 2-(4-CHLORO-3-NITROBENZOYL)BENZOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
W Bradley, HE Nursten - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
Consideration of the influence of carbonyl and halogen substituents in stabilising indanthrone against dehydrogenation (Scholl, Ber., 1903, 36, 34 lo), and of toluenesulphonyl groups in …
Number of citations: 0 pubs.rsc.org
W Ferstl, S Loebbecke, J Antes, H Krause… - Chemical Engineering …, 2004 - Elsevier
The development of an automated microreaction system (AuMμRes) is described allowing a systematic screening of process parameters for the design and optimization of chemical …
Number of citations: 39 www.sciencedirect.com
V Barcherini, J Almeida, EA Lopes, M Wang… - …, 2021 - Wiley Online Library
To search for novel p53 activators, four series of novel (S)‐ and (R)‐tryptophanol‐derived oxazoloisoindolinones were synthesized in a straightforward manner and their antiproliferative …
J Ye, AJ Chu, L Lin, X Yang, C Ma - Molecules, 2019 - mdpi.com
Novel antimicrobial classes are in desperate need for clinical management of infections caused by increasingly prevalent multi-drug resistant pathogens. The protein-protein interaction …
Number of citations: 15 www.mdpi.com
J Ye, AJ Chu, R Harper, ST Chan, TL Shek… - Journal of medicinal …, 2020 - ACS Publications
Formation of a bacterial RNA polymerase (RNAP) holoenzyme by a catalytic core RNAP and a sigma (σ) initiation factor is essential for bacterial viability. As the primary binding site for …
Number of citations: 19 pubs.acs.org
S Löbbecke, W Ferstl, S Panić… - Chemical Engineering & …, 2005 - Wiley Online Library
Two different concepts for the modularization and automation of microreaction systems are described. The modular microreaction system FAMOS was developed on the basis of a …
Number of citations: 42 onlinelibrary.wiley.com
VV Zhandarev, VN Kazin, GS Mironov - Russian Journal of Organic …, 2001 - Springer
Catalytic Liquid-Phase Reduction of Aromatic Nitro Compounds Containing Highly Reactive Functional Groups Page 1 1070-4280/01/3705-0673 $25.00C2001 MAIK [Nauka / …
Number of citations: 7 link.springer.com
A Gupta, P Sharma, TP Singh, S Sharma - Biochimica et Biophysica Acta …, 2021 - Elsevier
Phosphopantetheine Adenylyltransferase (PPAT) is an enzyme that catalyzes the penultimate step in the biosynthesis of Coenzyme A (CoA), which is the active and physiologically …
Number of citations: 7 www.sciencedirect.com
S Lane, B Boughtflower, I Mutton, C Paterson… - Analytical …, 2005 - ACS Publications
There is an urgent need for detection technologies that enable accurate and precise quantification of solutions containing small organic molecules in a manner that is rapid, cheap, non-…
Number of citations: 113 pubs.acs.org
AM Sobolewska - 2014 - core.ac.uk
The purpose of this work is to study the synthesis of primary amines under continuous flow conditions using a heterogeneous catalyst. 10 wt% Pd/C catalyst based on mesoporous …
Number of citations: 4 core.ac.uk

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